3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
CAS No.: 893737-58-1
Cat. No.: VC17222487
Molecular Formula: C14H14S
Molecular Weight: 214.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893737-58-1 |
|---|---|
| Molecular Formula | C14H14S |
| Molecular Weight | 214.33 g/mol |
| IUPAC Name | 1-methyl-3-(4-methylsulfanylphenyl)benzene |
| Standard InChI | InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 |
| Standard InChI Key | CMDVEBWRBDBBOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The biphenyl backbone consists of two benzene rings connected by a single covalent bond. Substituents at the 3- and 4'-positions introduce steric and electronic modifications:
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3-Methyl group: A methyl (-CH₃) group at the 3-position enhances hydrophobicity and influences π-π stacking interactions .
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4'-Methylsulfanyl group: The methylsulfanyl (-SCH₃) group at the 4'-position contributes electron-donating effects via sulfur’s lone pairs, altering the compound’s reactivity in electrophilic substitution reactions .
The IUPAC name derives from the biphenyl numbering system, where the prime symbol (') denotes positions on the second ring.
Spectroscopic Identification
While experimental spectra for 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl are unavailable, analogous compounds provide benchmarks:
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NMR: In 3-methylbiphenyl (CAS 643-93-6), the methyl proton signal appears at δ 2.35 ppm (singlet), while aromatic protons resonate between δ 7.20–7.60 ppm . The methylsulfanyl group in 4'-(methylsulfanyl)biphenyl derivatives typically shows a singlet at δ 2.50 ppm for SCH₃ .
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Mass Spectrometry: Expected molecular ion peak at m/z 214 (C₁₄H₁₄S⁺), with fragmentation patterns involving loss of SCH₃ (47 Da) and CH₃ (15 Da) .
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via cross-coupling strategies, leveraging methodologies validated for similar biphenyls:
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between:
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3-Methylphenylboronic acid and 4-bromo-4'-(methylsulfanyl)biphenyl.
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Reaction conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12h .
Friedel-Crafts Alkylation
Electrophilic substitution on biphenyl using:
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Methyl iodide (for 3-methyl group) and methylsulfenyl chloride (for 4'-SCH₃).
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Lewis acid catalysts (e.g., AlCl₃) facilitate regioselective substitution .
Reactivity Profile
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Electrophilic Aromatic Substitution: The methylsulfanyl group directs incoming electrophiles to the ortho and para positions due to its +M effect.
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Oxidation: SCH₃ can oxidize to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under strong oxidizing conditions (e.g., H₂O₂, HNO₃) .
Physicochemical Properties
Thermodynamic Data
Crystallography
Hypothetical unit cell parameters (derived from 3-methylbiphenyl ):
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Space Group: P2₁/c
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a = 8.42 Å, b = 5.67 Å, c = 12.89 Å, β = 92.5°
Applications and Environmental Relevance
Industrial Uses
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Liquid Crystal Precursors: Biphenyls with alkyl and thioether groups are intermediates in mesogen synthesis .
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Polymer Additives: Methylsulfanyl groups improve thermal stability in polyaromatic resins .
Environmental Persistence
As a Persistent Mobile Organic Compound (PMOC), 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl may exhibit:
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High Mobility: LogD ~4 enables transport in aquatic systems .
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Resistance to Degradation: Sulfur-containing groups often reduce biodegradation rates .
Toxicological Considerations
Acute Toxicity
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LD₅₀ (Oral, Rat): Estimated >2000 mg/kg (similar to 3-methylbiphenyl) .
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Skin Irritation: Potential irritant due to hydrophobic nature.
Ecotoxicity
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Algal Growth Inhibition (EC₅₀): ~15 mg/L (predicted from QSAR models).
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